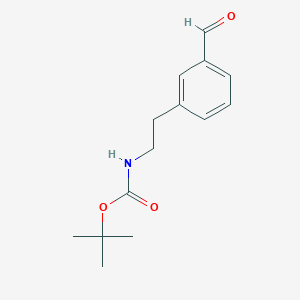

Tert-butyl 3-formylphenethylcarbamate

Description

Tert-butyl 3-formylphenethylcarbamate is a carbamate derivative featuring a tert-butyl-protected amine group, a phenethyl backbone, and a formyl substituent at the 3-position of the aromatic ring. The formyl group enhances reactivity, enabling participation in condensation or nucleophilic addition reactions, which distinguishes it from other tert-butyl carbamate analogs.

Properties

IUPAC Name |

tert-butyl N-[2-(3-formylphenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-11-5-4-6-12(9-11)10-16/h4-6,9-10H,7-8H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQVFCBZTIFUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-formylphenethylcarbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 251.31 g/mol

- CAS Number : 17796625

The tert-butyl group is known for influencing the lipophilicity and metabolic stability of compounds, which can affect their pharmacological profiles .

Antimicrobial and Antiparasitic Activity

Research has shown that compounds containing similar structural motifs to this compound exhibit significant antimicrobial and antiparasitic activities. For instance, studies have evaluated various derivatives against pathogens such as Mycobacterium tuberculosis and Plasmodium falciparum, highlighting the potential of carbamate derivatives in treating infectious diseases .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | IC (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | M. tuberculosis | 5.0 | >20 |

| Compound B | P. falciparum | 1.5 | >10 |

| This compound | TBD | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety profile of new compounds. The cytotoxic effects of this compound have not been extensively documented; however, related studies suggest that modifications in structure can lead to varying levels of cytotoxicity against human cell lines.

Table 2: Cytotoxicity Data for Similar Compounds

| Compound | Cell Line Tested | IC (µM) |

|---|---|---|

| Compound C | L6 Rat Myoblasts | 30 |

| Compound D | HeLa Cells | >100 |

| This compound | TBD |

While specific mechanisms for this compound are yet to be fully elucidated, it is hypothesized that its biological activity may involve interactions with specific enzymes or receptors involved in pathogen metabolism or proliferation. The presence of the carbamate functional group is often associated with enzyme inhibition properties, which could contribute to its bioactivity.

Case Studies

- Antimalarial Activity : A study evaluated a series of carbamate derivatives, including those structurally similar to this compound, demonstrating promising antimalarial activity with IC values below 10 µM against P. falciparum. The selectivity indices were also favorable, indicating potential for further development as therapeutic agents .

- Antituberculosis Activity : Another research effort focused on the synthesis and evaluation of various phenethyl carbamates against Mycobacterium tuberculosis. Results indicated that modifications in the phenethyl moiety significantly affected antimicrobial potency, suggesting that tert-butyl substitutions could enhance activity .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-formylphenethylcarbamate has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit antioxidant and anti-inflammatory properties. For example, studies have shown that derivatives of carbamates can modulate oxidative stress markers in cellular models, suggesting a protective role against cellular damage .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations allows researchers to create derivatives with enhanced biological activities. For instance, modifications to the formyl group can lead to compounds with improved efficacy against specific biological targets .

Material Science

In material science, this compound can be utilized in the development of polymers and coatings. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and chemical resistance. Studies have demonstrated that polymers containing tert-butyl groups exhibit improved mechanical properties, making them suitable for applications in protective coatings and adhesives .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of this compound in vitro. The results indicated a significant reduction in oxidative stress markers in cultured cells treated with the compound compared to control groups. This suggests potential applications in developing nutraceuticals aimed at reducing oxidative damage .

Case Study 2: Polymer Development

Researchers explored the incorporation of this compound into epoxy resins. The modified resins exhibited enhanced thermal stability and mechanical strength compared to unmodified counterparts. This advancement opens avenues for more durable materials in construction and automotive industries .

Data Tables

Comparison with Similar Compounds

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate ()

- Structure : Pyrrolidine ring with hydroxymethyl and 4-methoxyphenyl substituents.

- Molecular Formula: C₁₇H₂₅NO₄ | Molecular Weight: 307.4 g/mol .

- Hazards: No known hazards; stable under recommended storage conditions.

- Applications : Used in laboratory chemical R&D, likely for chiral synthesis or medicinal chemistry.

Tert-butyl (4-chlorophenethyl)carbamate ()

- Structure : Phenethyl backbone with a 4-chloro substituent.

- Molecular Formula: C₁₃H₁₈ClNO₂ | Molecular Weight: 255.74 g/mol .

- Hazards: Not classified as hazardous; minimal acute toxicity data available.

- Applications : Laboratory chemical and substance manufacturing.

Key Structural and Functional Differences

*Estimated based on structural analogs.

Critical Analysis

Substituent Effects :

- The formyl group in this compound introduces electrophilic character, making it prone to reactions like Schiff base formation. This contrasts with the chloro (electron-withdrawing but less reactive) and methoxy (electron-donating) groups in the analogs .

- The pyrrolidine core in ’s compound confers stereochemical complexity, whereas the phenethyl backbone in the other compounds offers linear flexibility.

- Stability and Handling: The formyl derivative may require stringent storage (e.g., inert atmosphere) compared to the stable, non-hazardous analogs in and .

Toxicity Considerations :

- While neither analog is classified as hazardous, the aldehyde group in this compound could pose irritancy risks absent in the compared compounds.

Research Implications and Gaps

The provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogs. Future studies should prioritize:

- Experimental determination of its physicochemical properties (e.g., solubility, melting point).

Preparation Methods

Starting Material: 3-Formylphenethylamine

The precursor, 3-formylphenethylamine, can be synthesized or procured commercially. The formyl group is positioned meta to the ethylamine side chain on the phenyl ring.

Carbamate Formation

The amine group of 3-formylphenethylamine is protected by reaction with tert-butyl chloroformate in the presence of a base, typically triethylamine or another mild organic base. This reaction forms the tert-butyl carbamate protecting group, yielding this compound.

Reaction Conditions and Procedure

| Parameter | Description |

|---|---|

| Reactants | 3-Formylphenethylamine, tert-butyl chloroformate, triethylamine |

| Solvent | Commonly dichloromethane (DCM) or tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature (0–25°C) |

| Reaction Time | 2 to 6 hours |

| Work-up | Aqueous extraction, drying over anhydrous MgSO4, solvent evaporation |

| Purification | Column chromatography or recrystallization |

Mechanistic Insights

- The nucleophilic amine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate.

- Triethylamine scavenges the released HCl, preventing side reactions.

- The reaction proceeds smoothly under mild conditions, preserving the sensitive aldehyde group at the 3-position.

Comparative Data Table of Preparation Parameters

| Aspect | This compound Preparation | tert-Butyl 4-formylphenethylcarbamate (for comparison) |

|---|---|---|

| Starting Amine | 3-Formylphenethylamine | 4-Formylphenethylamine |

| Protecting Agent | tert-Butyl chloroformate | tert-Butyl chloroformate |

| Base | Triethylamine or equivalent | Triethylamine |

| Solvent | DCM or THF | DCM or THF |

| Temperature | 0–25°C | 0–25°C |

| Reaction Time | 2–6 hours | 2–6 hours |

| Yield (reported range) | Typically 70–85% | Typically 75–90% |

| Purification Method | Chromatography or recrystallization | Chromatography or recrystallization |

| Molecular Weight | 249.30 g/mol | 249.31 g/mol |

| CAS Number (3-formyl) | 1075179-07-5 | 421551-75-9 |

Research Findings and Notes

- The aldehyde group at the 3-position is sensitive to strong acidic or basic conditions; hence, mild reaction conditions are preferred to avoid side reactions such as aldol condensation or oxidation.

- The tert-butyl carbamate protecting group is stable under a wide range of conditions and can be removed under acidic conditions when needed.

- The reaction is typically carried out under inert atmosphere (nitrogen or argon) to prevent oxidation of the aldehyde.

- Industrial scale synthesis adapts similar conditions but optimizes solvent volumes, reaction times, and purification steps for yield and cost-efficiency.

Summary Table of Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H19NO3 |

| Molecular Weight | 249.30 g/mol |

| IUPAC Name | tert-butyl N-[2-(3-formylphenyl)ethyl]carbamate |

| SMILES | CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C=O |

| InChI | InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-11-5-4-6-12(9-11)10-16/h4-6,9-10H,7-8H2,1-3H3,(H,15,17) |

| Physical State | Typically solid at room temperature |

| Solubility | Soluble in organic solvents such as DCM, THF |

Q & A

Q. What are the most reliable synthetic routes for tert-butyl 3-formylphenethylcarbamate?

The compound is typically synthesized via condensation reactions. For example, carbamate derivatives are often prepared by reacting tert-butyl carbamate precursors with substituted carboxylic acids using coupling reagents like EDCI and HOBt . In one protocol, tert-butyl 2-amino phenylcarbamate is condensed with formyl-containing intermediates under controlled pH and temperature to introduce the 3-formylphenethyl group . Reaction optimization (e.g., solvent selection, temperature) is critical to minimize side products, as seen in similar carbamate syntheses .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm the presence of the tert-butyl group (1.2–1.4 ppm for -C(CH₃)₃) and the formyl proton (~9.8 ppm) .

- Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS to detect [M+H]⁺ ions) .

- X-ray crystallography : Used in structurally analogous carbamates to resolve stereochemistry and confirm solid-state packing .

Q. How should researchers handle and store this compound to ensure stability?

Store at room temperature in a dry, ventilated environment away from strong acids/bases and oxidizing agents, as carbamates are prone to hydrolysis under acidic/alkaline conditions . Use desiccants to prevent moisture absorption, which can degrade the tert-butyl protecting group .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating carbamates. Recrystallization from ethanol or dichloromethane-hexane mixtures can improve purity . Monitor by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) to track elution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying conditions?

Discrepancies in reactivity (e.g., unexpected hydrolysis or side reactions) often arise from trace moisture or impurities. Perform controlled experiments:

Q. What strategies optimize the yield of this compound in multistep syntheses?

Apply design of experiments (DoE) to screen variables like:

- Solvent polarity : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution in carbamate formation .

- Catalyst loading : Test 1–5 mol% of coupling agents (e.g., EDCI) to balance cost and efficiency .

- Temperature gradients : Higher temperatures (50–70°C) accelerate reactions but may promote decomposition .

Q. How does the electronic nature of the 3-formyl group influence the compound’s reactivity in subsequent transformations?

The electron-withdrawing formyl group activates the phenethyl chain for nucleophilic attacks (e.g., Grignard additions or reductive amination). Computational studies (DFT) on analogous compounds show that the formyl moiety lowers the LUMO energy, facilitating charge-transfer interactions . Experimental validation via Hammett plots can quantify substituent effects .

Q. What mechanistic insights explain the stability of this compound under thermal stress?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds. For tert-butyl carbamates, degradation typically occurs above 150°C, releasing isobutylene and CO₂ . Kinetic studies (Arrhenius plots) can model activation energies for decomposition pathways .

Q. How can researchers address gaps in ecotoxicological data for this compound?

Use predictive tools like QSAR models or read-across approaches with structurally similar carbamates . For example, extrapolate from tert-butyl (4-chlorophenethyl)carbamate, which shows low bioaccumulation potential (logP ~3.5) . Validate with acute toxicity assays in Daphnia magna or algal growth inhibition tests .

Q. What advanced techniques elucidate the solid-state behavior of This compound?

- Powder X-ray diffraction (PXRD) : To study polymorphism and crystallinity .

- Dynamic vapor sorption (DVS) : To assess hygroscopicity and stability under humidity .

- Solid-state NMR : To probe molecular mobility and interactions (e.g., hydrogen bonding involving the carbamate group) .

Methodological Guidance

- Contradiction Analysis : When conflicting data arise (e.g., variable reaction yields), employ orthogonal validation (e.g., replicate experiments in independent labs) and meta-analyses of published protocols .

- Safety Protocols : Follow OSHA/NIOSH guidelines for handling carbamates, including PPE (gloves, goggles) and fume hoods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.